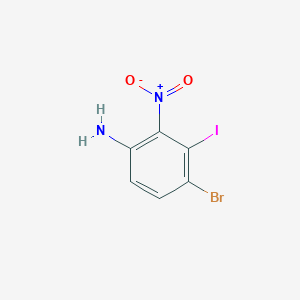

4-Bromo-3-iodo-2-nitroaniline

Description

Roles of Halogens and Nitro Groups in Aromatic Reactivity

The nitro group (NO₂) is a powerful electron-withdrawing group, both inductively and through resonance. masterorganicchemistry.comlkouniv.ac.in This strong deactivating effect makes the aromatic ring less susceptible to electrophilic attack and directs incoming electrophiles to the meta position. lkouniv.ac.in Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution, particularly when the nitro group is ortho or para to a leaving group. msu.edu The nitro group can also be reduced to an amino group, providing a pathway to further functionalization. msu.eduorganic-chemistry.orglibretexts.org

Strategic Importance of Halogenated Nitroanilines as Molecular Scaffolds

Halogenated nitroanilines are valuable molecular scaffolds in organic synthesis due to the differential reactivity of their functional groups. The presence of halogens provides handles for cross-coupling reactions, while the nitro group can be a precursor to an amino group or influence the regioselectivity of further substitutions. The amino group itself is a versatile functional group, capable of a wide range of transformations. This combination of functionalities allows for the stepwise and selective synthesis of complex molecules. For instance, 4-halo-2-nitroanilines are crucial intermediates in the synthesis of benzimidazoles and quinoxaline (B1680401) derivatives. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-iodo-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrIN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPKYCRAESYTRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating Reaction Mechanisms and Reactivity Profiles of 4 Bromo 3 Iodo 2 Nitroaniline

Nucleophilic Aromatic Substitution (SNAr) on 4-Bromo-3-iodo-2-nitroaniline Derivatives

Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, particularly those rendered electron-deficient by the presence of strong electron-withdrawing groups. masterorganicchemistry.comyoutube.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comstackexchange.comscranton.edu For a molecule like 4-bromo-3-iodo-2-nitroaniline, the presence of two different halogen atoms, along with activating and deactivating groups, creates a nuanced reactivity landscape.

In SNAr reactions, the nature of the leaving group has a counterintuitive effect on the reaction rate compared to aliphatic SN1 and SN2 reactions. masterorganicchemistry.com The rate-determining step is typically the initial nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of the Meisenheimer complex. stackexchange.comnih.gov The subsequent elimination of the leaving group to restore aromaticity is a faster step. stackexchange.com

Consequently, the leaving group's ability to stabilize the intermediate through induction is more important than its stability as a free anion. Halogen reactivity in SNAr often follows the order F > Cl ≈ Br > I, which is inversely related to their leaving group ability in other substitution reactions. nih.gov This is because highly electronegative atoms like fluorine polarize the carbon-halogen bond, making the carbon more electrophilic and susceptible to nucleophilic attack. stackexchange.comyoutube.com

In the case of 4-bromo-3-iodo-2-nitroaniline, the iodine atom is at the C3 position, ortho to the strongly electron-withdrawing nitro group, while the bromine atom is at the C4 position, para to the electron-donating amine group.

Positional Effect on Iodine (C3): The iodine at C3 is directly ortho to the nitro group. This positioning strongly activates the C3 position for nucleophilic attack. The nitro group can effectively stabilize the negative charge of the Meisenheimer complex through resonance, delocalizing the charge onto its oxygen atoms. youtube.com

Positional Effect on Bromine (C4): The bromine at C4 is meta to the nitro group and para to the amine group. The nitro group's stabilizing effect is significantly weaker at the meta position. masterorganicchemistry.comyoutube.com Furthermore, the electron-donating amine group at C1 increases the electron density of the ring, which generally disfavors nucleophilic attack. Therefore, substitution at the C4 position is expected to be significantly slower than at the C3 position.

Given these factors, nucleophilic aromatic substitution on 4-bromo-3-iodo-2-nitroaniline would be expected to selectively displace the iodine atom over the bromine atom due to the powerful activating effect of the ortho-nitro group.

| Feature | Bromine (at C4) | Iodine (at C3) | Rationale |

| Position Relative to -NO₂ | Meta | Ortho | The nitro group provides strong resonance stabilization for the Meisenheimer complex when ortho or para to the site of attack, but not meta. masterorganicchemistry.comyoutube.com |

| Position Relative to -NH₂ | Para | Meta | The electron-donating amine group deactivates the ring towards SNAr, with a stronger effect at the para position. |

| Predicted Reactivity | Low | High | The ortho-nitro group strongly activates the C-I bond for substitution, while the C-Br bond is comparatively deactivated. |

The substituents on the aromatic ring are the primary determinants of reactivity in SNAr reactions. nih.gov

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group is essential for activating the ring towards nucleophilic attack. youtube.comrsc.org It stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy of the rate-determining step. stackexchange.com In 4-bromo-3-iodo-2-nitroaniline, its placement ortho to the iodine atom makes this position the most probable site for substitution.

The interplay between the activating nitro group and the deactivating amine group, combined with the positional effects on the two different halogens, dictates that SNAr reactions on this substrate will be highly regioselective, favoring the displacement of the iodine atom.

While the nitro group typically acts as a stable, activating substituent in SNAr reactions, instances of nitro group migration have been documented in related aromatic systems under specific conditions. These migrations are not a common feature of the SNAr mechanism itself but represent alternative reaction pathways that can occur.

For example, certain substituted 2-nitroanilines have been shown to rearrange in concentrated sulfuric acid at elevated temperatures, leading to products derived from a 1,3-migration of the nitro group. rsc.org Mechanistic studies suggest this rearrangement proceeds after protonation of the substrate. rsc.org

Reduction Chemistry of the Nitro Group to Amine

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are precursors to a vast array of chemicals, including dyes, pharmaceuticals, and agricultural products. nih.govyoutube.com In a molecule like 4-bromo-3-iodo-2-nitroaniline, the key challenge is to achieve this reduction chemoselectively without affecting the halogen substituents.

The presence of bromine and iodine atoms, which are susceptible to reduction, necessitates the use of mild and selective reducing agents. Catalytic hydrogenation, a common method for nitro reduction, can lead to undesired side reactions if not properly controlled. nih.govresearchgate.net

Several methods have been developed for the chemoselective reduction of nitroarenes while preserving halogen substituents. organic-chemistry.org

Palladium-Catalyzed Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst can be highly effective. nih.gov Critically, controlling the reaction temperature is key; performing the reaction at room temperature can selectively reduce the nitro group, whereas refluxing conditions may lead to dehalogenation. nih.gov

Metal-Free Reductions: To avoid issues with transition metal catalysts, metal-free reduction methods have been developed. Reagents such as tetrahydroxydiboron (B82485) [B₂(OH)₄] with an organocatalyst or trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine can reduce aromatic nitro groups with high chemoselectivity, tolerating halogens and other functional groups. acs.orgbeilstein-journals.org

Other Metal-Based Systems: Systems like iron powder in the presence of an acid (e.g., Fe/HCl) or calcium chloride (Fe/CaCl₂) are classic and effective methods for nitro reduction that are often compatible with aryl halides. youtube.comorganic-chemistry.org

| Reagent/System | Conditions | Selectivity Notes |

| H₂NNH₂·H₂O, Pd/C | Methanol, Room Temperature | Highly selective for the nitro group. Higher temperatures can cause dehalogenation. nih.gov |

| B₂(OH)₄, 4,4′-bipyridine | Room Temperature | Metal-free method with excellent selectivity for nitro groups in the presence of halogens. acs.org |

| HSiCl₃, Tertiary Amine | Dichloromethane | Metal-free reduction that is tolerant of various functional groups, including halogens. beilstein-journals.org |

| Fe/HCl or Fe/CaCl₂ | Ethanol/Water | A classic, mild, and often highly chemoselective method for reducing nitroarenes without affecting aryl halides. organic-chemistry.org |

Hydrodehalogenation, the reductive cleavage of a carbon-halogen bond, is a significant competing side reaction during the reduction of halogenated nitroarenes. researchgate.net The susceptibility to this reaction generally increases with the lability of the C-X bond, following the order C-I > C-Br > C-Cl. researchgate.net Therefore, the iodine atom in 4-bromo-3-iodo-2-nitroaniline is particularly prone to removal.

Several factors can promote hydrodehalogenation:

Catalyst Choice: Palladium catalysts are highly active for hydrogenation but can also efficiently catalyze hydrodehalogenation. nih.gov In some cases, other catalysts like Raney Nickel may be preferred to minimize this side reaction. commonorganicchemistry.com

Reaction Temperature: Higher temperatures generally increase the rate of hydrodehalogenation. nih.govresearchgate.net

Formation of the Amine: The electron-donating amine product formed during the reduction can enhance the rate of reductive dehalogenation, further complicating the process. nih.gov

To minimize hydrodehalogenation, especially of the iodine atom, it is crucial to employ mild reaction conditions, such as lower temperatures and carefully selected catalysts and hydrogen sources. nih.gov The development of highly selective reduction protocols is essential for the successful synthesis of the corresponding halogenated phenylenediamines from substrates like 4-bromo-3-iodo-2-nitroaniline.

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The outcome of such reactions on a substituted benzene (B151609) ring is determined by the directing effects and the activating or deactivating nature of the substituents already present.

Directing Effects of Amino, Bromo, Iodo, and Nitro Substituents

The regioselectivity of further electrophilic substitution on the 4-bromo-3-iodo-2-nitroaniline ring is a result of the cumulative influence of its four substituents. The amino group (-NH2) is a powerful activating group, while the nitro group (-NO2) and the halogen atoms (-Br, -I) are deactivating. pressbooks.publibretexts.org

The directing effects are as follows:

Amino (-NH2) group: As a strong activating group, the amino group donates electron density to the aromatic ring through resonance, particularly at the positions ortho and para to it. chemistrysteps.combyjus.com This makes these positions more nucleophilic and susceptible to attack by electrophiles. libretexts.org

Nitro (-NO2) group: This is a potent deactivating group that withdraws electron density from the ring via both inductive and resonance effects, making the ring less reactive towards electrophiles. pressbooks.pub It directs incoming electrophiles to the meta position.

Bromo (-Br) and Iodo (-I) groups: Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal but are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. pressbooks.pubyoutube.com

In 4-bromo-3-iodo-2-nitroaniline, the vacant positions for substitution are C5 and C6. The final orientation is dictated by the most powerful activating group, which is the amino group at C1. It directs incoming electrophiles to its ortho (C2, C6) and para (C4) positions. Since positions C2 and C4 are already occupied, the primary site for electrophilic attack is the C6 position. The bromo group at C4 also directs ortho to itself (to C3 and C5), and the nitro group at C2 directs meta (to C4 and C6). The convergence of the powerful ortho-directing effect of the amino group and the meta-directing effect of the nitro group on the C6 position makes it the most probable site for further substitution.

| Substituent | Position | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| Amino (-NH₂) | C1 | Strongly Activating | Ortho, Para |

| Nitro (-NO₂) | C2 | Strongly Deactivating | Meta |

| Iodo (-I) | C3 | Weakly Deactivating | Ortho, Para |

| Bromo (-Br) | C4 | Weakly Deactivating | Ortho, Para |

Reactivity Towards Further Halogenation or Other Electrophiles

While aniline (B41778) is highly reactive towards electrophiles, often leading to polysubstitution, the reactivity of 4-bromo-3-iodo-2-nitroaniline is significantly tempered. libretexts.orgyoutube.com The presence of three deactivating groups—nitro, bromo, and iodo—substantially reduces the electron density of the aromatic ring, making it less nucleophilic.

However, the strong activating effect of the amino group ensures that the ring is not entirely inert. The molecule will be less reactive than aniline but more reactive than nitrobenzene. Further halogenation, such as chlorination or bromination, would likely require more forcing conditions than the halogenation of aniline itself. The reaction would be expected to yield predominantly the 6-halo-4-bromo-3-iodo-2-nitroaniline isomer, following the directing effects discussed previously. Kinetic studies on the halogenation of substituted anilines, such as p-nitroaniline, show that the reaction is often first order in both the substrate and the halogenating agent. core.ac.uk

Other Transformations and Rearrangangement Reactions

Beyond electrophilic substitution, substituted nitroanilines can participate in other notable chemical transformations.

Interconversion of Halogenated Nitroaniline Isomers

The positional isomerization of substituents on an aromatic ring can occur through various mechanisms, one of which is the "halogen dance" (HD) reaction. wikipedia.orgrsc.org This base-catalyzed rearrangement involves the migration of a halogen atom across an aromatic or heteroaromatic ring. wikipedia.orgeurekaselect.com The driving force for this migration is typically the formation of a more thermodynamically stable organometallic intermediate. wikipedia.org

The halogen dance mechanism generally involves deprotonation by a strong base to form a carbanion, followed by a halogen-metal exchange that facilitates the migration. wikipedia.org While this reaction is a valuable tool for accessing otherwise difficult-to-synthesize isomers, its application to a heavily substituted system like 4-bromo-3-iodo-2-nitroaniline is not extensively documented and would depend on the specific reaction conditions, such as the choice of base, temperature, and solvent. wikipedia.orgrsc.org

Electron Donor-Acceptor (EDA) Mediated Reactions of Nitroarenes

Nitroarenes, including 4-bromo-3-iodo-2-nitroaniline, can participate in reactions mediated by the formation of an electron donor-acceptor (EDA) complex. An EDA complex is a ground-state association between an electron-rich molecule (the donor) and an electron-poor molecule (the acceptor). researchgate.net Nitroaromatic compounds are effective electron acceptors.

Spectroscopic Characterization Methodologies for Structural Elucidation of 4 Bromo 3 Iodo 2 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms in 4-Bromo-3-iodo-2-nitroaniline can be determined.

The ¹H NMR spectrum of 4-Bromo-3-iodo-2-nitroaniline is expected to be relatively simple, displaying signals corresponding to the aromatic protons and the amine protons. The aromatic region would feature two signals for the two protons on the benzene (B151609) ring.

Aromatic Protons : The proton at position 5 (H-5) is expected to appear as a doublet, coupled to the proton at position 6 (H-6). Its chemical shift would be influenced by the para-bromo and ortho-iodo substituents. The proton at position 6 (H-6) would also be a doublet, coupled to H-5. The strong electron-withdrawing nitro group at position 2 and the electron-donating amino group at position 1 will significantly influence the chemical shifts of these protons, causing them to appear downfield.

Amine Protons : The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Spectral Data for 4-Bromo-3-iodo-2-nitroaniline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~7.5 - 7.8 | Doublet (d) | ~8.5 - 9.0 |

| H-6 | ~6.8 - 7.1 | Doublet (d) | ~8.5 - 9.0 |

| -NH₂ | ~5.0 - 6.5 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4-Bromo-3-iodo-2-nitroaniline, six distinct signals are expected for the six aromatic carbons, as the substitution pattern removes all symmetry. The chemical shifts are predicted based on the additive effects of the four different substituents on the benzene ring.

C-1 (C-NH₂) : This carbon, bonded to the electron-donating amino group, is expected to be shielded and appear at a lower chemical shift compared to the other substituted carbons.

C-2 (C-NO₂) : Attached to the strongly electron-withdrawing nitro group, this carbon will be significantly deshielded and appear downfield.

C-3 (C-I) : The carbon bearing the iodine atom will have a chemical shift influenced by the heavy atom effect, typically appearing at a lower field than an unsubstituted carbon but at a higher field than the carbon attached to bromine.

C-4 (C-Br) : The carbon bonded to bromine will be deshielded.

C-5 & C-6 : These carbons, bonded to hydrogen, will have their chemical shifts influenced by the neighboring substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-3-iodo-2-nitroaniline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~145 - 150 |

| C-2 | ~135 - 140 |

| C-3 | ~90 - 95 |

| C-4 | ~110 - 115 |

| C-5 | ~125 - 130 |

| C-6 | ~120 - 125 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, is essential for identifying the specific functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of 4-Bromo-3-iodo-2-nitroaniline would exhibit characteristic absorption bands confirming the presence of the amine (-NH₂) and nitro (-NO₂) groups, as well as the substituted aromatic ring.

N-H Stretching : The primary amine group will show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

N=O Stretching : The nitro group is characterized by two strong absorption bands: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.

C=C Stretching : Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N, C-Br, C-I Stretching : The stretching vibrations for these bonds will appear in the fingerprint region (below 1300 cm⁻¹). Specifically, C-N stretching is expected around 1250-1350 cm⁻¹, while C-Br and C-I stretches appear at lower wavenumbers, typically in the 500-700 cm⁻¹ and 485-610 cm⁻¹ ranges, respectively.

Table 3: Predicted FT-IR Absorption Bands for 4-Bromo-3-iodo-2-nitroaniline

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric N-H Stretch | ~3450 - 3500 | Medium |

| Symmetric N-H Stretch | ~3350 - 3400 | Medium |

| Aromatic C-H Stretch | ~3050 - 3100 | Weak |

| Asymmetric N=O Stretch | ~1520 - 1560 | Strong |

| Aromatic C=C Stretch | ~1450 - 1600 | Medium-Strong |

| Symmetric N=O Stretch | ~1330 - 1360 | Strong |

| C-N Stretch | ~1280 - 1340 | Medium-Strong |

| C-Br Stretch | ~550 - 650 | Medium |

| C-I Stretch | ~500 - 600 | Medium |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. For 4-Bromo-3-iodo-2-nitroaniline, the symmetric stretching of the nitro group is expected to produce a particularly strong Raman signal. The aromatic ring breathing modes and the C-Br and C-I bonds should also be readily observable. The combination of FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Substituted nitroanilines are known for their distinct UV-Vis spectra, which are dominated by intramolecular charge transfer (ICT) transitions. The spectrum of 4-Bromo-3-iodo-2-nitroaniline is expected to show characteristic absorption bands resulting from π→π* and n→π* electronic transitions.

The presence of the electron-donating amino group and the electron-withdrawing nitro group on the same aromatic ring facilitates a significant ICT from the amino group to the nitro group upon electronic excitation. This ICT band is typically strong and appears at a long wavelength (λₘₐₓ). The presence of halogen substituents (bromo and iodo) can cause a bathochromic (red) shift in the λₘₐₓ compared to 2-nitroaniline (B44862) due to their electronic and steric effects. An intense absorption band is predicted in the 380-420 nm range, characteristic of the π→π* transition with significant charge-transfer character. A weaker n→π* transition, associated with the non-bonding electrons of the nitro and amino groups, may be observed at a longer wavelength, often submerged by the more intense π→π* band.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 4-bromo-3-iodo-2-nitroaniline, MS is crucial for confirming its molecular weight and providing insights into its structural assembly through the analysis of fragmentation patterns. When the molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion and its fragments are separated based on their m/z ratio, generating a mass spectrum.

The molecular formula for 4-bromo-3-iodo-2-nitroaniline is C₆H₄BrIN₂O₂. The nominal molecular weight can be calculated using the integer mass of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ⁷⁹Br, ¹²⁷I).

Table 1: Calculation of Nominal Molecular Weight

| Element | Count | Isotope Mass | Total Mass |

|---|---|---|---|

| Carbon | 6 | 12 | 72 |

| Hydrogen | 4 | 1 | 4 |

| Bromine | 1 | 79 | 79 |

| Iodine | 1 | 127 | 127 |

| Nitrogen | 2 | 14 | 28 |

| Oxygen | 2 | 16 | 32 |

| Total | | | 343 g/mol |

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two peaks for the molecular ion (M⁺ and [M+2]⁺) and for any bromine-containing fragments, with nearly equal intensity, separated by 2 m/z units. This characteristic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of the elemental composition of a molecule. Unlike nominal mass, HRMS measures the exact mass of the ions to several decimal places.

For 4-bromo-3-iodo-2-nitroaniline, HRMS would be used to confirm its elemental formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 2: Theoretical Exact Mass Calculation for C₆H₄BrIN₂O₂

| Isotope | Exact Mass (Da) |

|---|---|

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ⁷⁹Br | 78.918337 |

| ¹²⁷I | 126.904473 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

| Calculated Exact Mass [M]⁺ | 342.860304 |

| Calculated Exact Mass [M+2]⁺ (with ⁸¹Br) | 344.858258 |

An experimental HRMS measurement yielding a mass value extremely close to the calculated 342.860304 Da would provide strong evidence for the elemental formula C₆H₄BrIN₂O₂.

Furthermore, analysis of the fragmentation patterns in the mass spectrum can elucidate the connectivity of the atoms. Common fragmentation pathways for this molecule could involve the loss of the nitro group (-NO₂), the halogen atoms (Br or I), or other neutral fragments, providing a "fingerprint" that helps confirm the proposed structure.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern contains detailed information about the arrangement of atoms.

Should 4-bromo-3-iodo-2-nitroaniline be crystallized into a suitable single crystal, Single-Crystal X-ray Diffraction (SCXRD) would provide an unambiguous determination of its molecular structure. mdpi.com This powerful technique yields precise data on bond lengths, bond angles, and torsion angles within the molecule.

The analysis would reveal the planarity of the benzene ring and the orientation of the substituent groups (amino, nitro, bromo, and iodo) relative to the ring. Steric hindrance between the bulky adjacent iodo and nitro groups would likely cause them to be twisted out of the plane of the aromatic ring, a detail that SCXRD can quantify with high precision.

Moreover, SCXRD elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds (between the amine protons and nitro oxygen atoms of adjacent molecules) and halogen bonds. This information is crucial for understanding the solid-state properties of the compound.

Table 3: Potential Structural Data from Single-Crystal XRD of 4-Bromo-3-iodo-2-nitroaniline

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise x, y, z position of each atom |

| Bond Lengths & Angles | e.g., C-Br, C-I, N-O bond distances |

| Molecular Conformation | Torsion angles, planarity of the ring |

Powder X-ray Diffraction (PXRD) is used when a sufficiently large single crystal cannot be obtained. This technique is performed on a polycrystalline sample, which consists of many small, randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

For 4-bromo-3-iodo-2-nitroaniline, PXRD would serve several purposes. It can be used as a fingerprinting method for phase identification and to assess the purity of a synthesized batch. Each crystalline solid has a unique PXRD pattern, and the presence of peaks from other crystalline phases would indicate impurities.

While less detailed than SCXRD, the PXRD pattern can be used to determine the unit cell parameters and crystal system of the compound. researchgate.net This data is valuable for quality control in synthetic processes and for studying polymorphism, where a compound can exist in multiple crystalline forms.

Theoretical and Computational Investigations of 4 Bromo 3 Iodo 2 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the properties of molecules at the electronic level. These methods can provide insights into molecular structure, stability, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 4-bromo-3-iodo-2-nitroaniline, this would involve determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis would explore different spatial orientations of the substituent groups (nitro and amino groups) relative to the benzene (B151609) ring. Due to potential steric hindrance between the bulky iodine, bromine, and nitro groups, the molecule may adopt a non-planar conformation to minimize energetic strain. The relative energies of different conformers could be calculated to identify the most stable structure.

Prediction of Spectroscopic Parameters (e.g., computational NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structure validation.

NMR: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are valuable for assigning signals in experimental NMR spectra.

IR: The vibrational frequencies of the molecule can be calculated to predict its infrared (IR) spectrum. This allows for the identification of characteristic vibrational modes associated with functional groups like the N-H stretches of the aniline (B41778) group, the N=O stretches of the nitro group, and C-Br or C-I stretches.

UV-Vis: Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. This provides insight into the electronic structure and chromophores within the molecule.

Molecular Orbital Analysis and Electronic Descriptors

Molecular orbital (MO) analysis provides a deeper understanding of the electronic properties and reactivity of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. For 4-bromo-3-iodo-2-nitroaniline, the distribution of the HOMO and LUMO across the aromatic ring and substituent groups would determine its charge transfer characteristics and potential reaction sites.

Intermolecular Interactions and Crystal Packing Analysis

The solid-state structure and macroscopic properties of 4-Bromo-3-iodo-2-nitroaniline are governed by a complex interplay of non-covalent interactions. Computational chemistry provides powerful tools to dissect and quantify these forces, including hydrogen bonds, halogen bonds, and other van der Waals contacts.

Despite the intramolecular bond, the second amine hydrogen and the oxygen atoms of the nitro group remain available to participate in intermolecular N-H···O hydrogen bonds. These interactions typically link molecules into chains or sheets, providing significant stability to the crystal lattice acs.org. The geometry of these bonds is a critical factor, with typical distances and angles falling within a predictable range for this class of compounds acs.org.

Table 1: Typical Geometric Parameters for Hydrogen Bonds in Nitroanilines

| Interaction Type | D-H···A Angle (°) | H···A Distance (Å) | D···A Distance (Å) |

|---|---|---|---|

| N-H···O (Intramolecular) | 100 - 140 | 1.9 - 2.4 | 2.6 - 2.9 |

| N-H···O (Intermolecular) | 150 - 180 | 2.0 - 2.5 | 2.9 - 3.4 |

Note: Data represents typical ranges for ortho-nitroaniline derivatives and related compounds.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species nih.govacs.org. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C-X covalent bond acs.org. In 4-Bromo-3-iodo-2-nitroaniline, both the iodine and bromine atoms can function as halogen bond donors, interacting with electron-rich sites on adjacent molecules, such as the oxygen atoms of the nitro group (C-I···O and C-Br···O).

Table 2: Representative Energetic Contributions of Halogen Bonds

| Interaction Type | Typical Interaction Energy (kJ/mol) | Nature of Interaction |

|---|---|---|

| C-I···O | -15 to -25 | Strongly directional, significant electrostatic and dispersion components |

| C-Br···O | -10 to -18 | Directional, primarily electrostatic and dispersion |

Note: Values are representative for halogen bonds involving nitro groups as acceptors and are context-dependent.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice nih.govnih.govmdpi.com. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii sum, highlighting the most significant interactions, such as strong hydrogen or halogen bonds nih.govmdpi.com.

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Typical Percentage Contribution | Associated Interaction |

|---|---|---|

| O···H / H···O | ~35 - 45% | Hydrogen Bonding |

| H···H | ~20 - 30% | van der Waals forces |

| I···H / H···I | ~5 - 10% | Weak Halogen-Hydrogen Bonding |

| Br···H / H···Br | ~4 - 8% | Weak Halogen-Hydrogen Bonding |

| C···H / H···C | ~5 - 10% | van der Waals forces |

| Other (e.g., C···C, I···O) | ~5 - 15% | π-stacking, Halogen Bonding |

Note: These percentages are illustrative, based on data from structurally related halogenated nitroanilines, and serve to highlight the expected hierarchy of interactions.

Reaction Pathway Prediction and Mechanistic Modeling

Computational chemistry is an indispensable tool for predicting reaction outcomes and elucidating complex reaction mechanisms. By modeling the potential energy surface, key structures like transition states can be identified, and the energetic feasibility of various pathways can be assessed ethz.charxiv.orgbyu.edu.

A key reaction for 4-Bromo-3-iodo-2-nitroaniline is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces one of the halogen atoms. The electron-withdrawing nitro group strongly activates the aromatic ring for such an attack nih.govtandfonline.com. Transition state calculations, typically using Density Functional Theory (DFT), can be employed to model this process.

The reaction proceeds via a two-step addition-elimination mechanism, involving a high-energy intermediate known as a Meisenheimer complex nih.gov. Computational modeling can locate the transition state (TS) leading to this intermediate for nucleophilic attack at both the carbon bearing the bromine (C4) and the carbon bearing the iodine (C3). The calculated activation energy (ΔG‡) for each pathway allows for the prediction of regioselectivity. Generally, the C-I bond is weaker than the C-Br bond, which might suggest iodine is a better leaving group. However, the stability of the transition state is the determining factor.

Table 4: Hypothetical Calculated Activation Energies for a Model SNAr Reaction (Gas Phase)

| Reaction Pathway | Description | Hypothetical ΔG‡ (kJ/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway 1 (C-I Substitution) | Nucleophilic attack at C3 | 110 | Less favored |

| Pathway 2 (C-Br Substitution) | Nucleophilic attack at C4 | 95 | More favored |

Note: These values are hypothetical and for illustrative purposes to demonstrate how transition state calculations can predict reaction outcomes. The actual values would depend on the specific nucleophile and level of theory.

The solvent plays a critical role in SNAr reactions, often dramatically altering reaction rates and mechanisms nih.govresearchgate.net. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the presence of a solvent by treating it as a continuous medium with a defined dielectric constant.

Table 5: Hypothetical Solvation Effects on the Energetics of C-Br Substitution Pathway

| Environment | Description | Hypothetical ΔG‡ (kJ/mol) | Effect on Reaction Rate |

|---|---|---|---|

| Gas Phase | No solvent stabilization | 95 | Baseline (very slow) |

| Polar Aprotic Solvent (e.g., DMSO) | Strong stabilization of the anionic transition state | 65 | Significant rate acceleration |

Note: Values are illustrative, demonstrating the typical trend of activation energy reduction in polar solvents for SNAr reactions.

Derivatization Strategies and Applications of 4 Bromo 3 Iodo 2 Nitroaniline As a Synthetic Intermediate

Scaffold for Further Functionalization

4-Bromo-3-iodo-2-nitroaniline is a polysubstituted aromatic compound that serves as a versatile scaffold in organic synthesis. The presence of three distinct functional groups—an amine, a nitro group, and two different halogen atoms (bromo and iodo) at specific positions on the benzene (B151609) ring—provides multiple sites for selective chemical modifications. This allows for the systematic introduction of additional functionalities and the construction of complex molecular architectures.

Introduction of Additional Halogens or Other Substituents

The aromatic ring of 4-bromo-3-iodo-2-nitroaniline is already heavily substituted. However, the existing substituents electronically influence the remaining unsubstituted positions, potentially allowing for further electrophilic aromatic substitution reactions under specific conditions. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack, while the amine group is a strong activator. The directing effects of the substituents would need to be carefully considered for any further functionalization. For instance, electrophilic substitution would likely be directed to the position ortho to the activating amino group.

Transformations of the Amine and Nitro Groups

The amine and nitro groups on the 4-bromo-3-iodo-2-nitroaniline scaffold are amenable to a wide range of chemical transformations, significantly expanding its synthetic utility.

Transformations of the Amine Group:

The primary amine group (-NH₂) can undergo several key reactions:

Diazotization: Treatment of the aniline (B41778) with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) can convert the amine group into a diazonium salt (-N₂⁺). This diazonium group is an excellent leaving group and can be subsequently replaced by a variety of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of a wide range of substituents, including halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and others.

Acylation: The amine group can be readily acylated using acyl chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage and is often used as a protecting group strategy to moderate the activating effect of the amine during other synthetic steps.

Alkylation: The nucleophilic amine can be alkylated with alkyl halides. This reaction can proceed to give mono-, di-, or even tri-alkylated products, depending on the reaction conditions and the stoichiometry of the reagents.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. This is a common method for the synthesis of this important class of compounds.

Transformations of the Nitro Group:

The nitro group (-NO₂) is a versatile functional group that can be transformed into several other functionalities:

Reduction to an Amine: The most common transformation of the nitro group is its reduction to a primary amine (-NH₂). This can be achieved using various reducing agents, such as metal catalysts (e.g., Pd/C, PtO₂) with hydrogen gas, or metals in acidic media (e.g., Fe/HCl, Sn/HCl). This reduction is a crucial step in the synthesis of diamino compounds, which are valuable precursors for various heterocyclic systems. Selective reduction of the nitro group in the presence of other reducible functionalities can be challenging and often requires careful selection of the reducing agent and reaction conditions.

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states, such as nitroso (-NO) or hydroxylamino (-NHOH) groups.

| Functional Group | Transformation | Reagents and Conditions | Product Functional Group |

| Amine (-NH₂) | Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium salt (-N₂⁺) |

| Amine (-NH₂) | Acylation | Acyl chloride or anhydride (B1165640), base | Amide (-NHCOR) |

| Amine (-NH₂) | Alkylation | Alkyl halide | Alkylated amine (-NHR, -NR₂) |

| Amine (-NH₂) | Sulfonylation | Sulfonyl chloride, base | Sulfonamide (-NHSO₂R) |

| Nitro (-NO₂) | Reduction | H₂, Pd/C or Fe/HCl | Amine (-NH₂) |

Precursor in the Synthesis of Diverse Organic Compounds

The strategic placement of functional groups on the 4-bromo-3-iodo-2-nitroaniline ring makes it a valuable starting material for the synthesis of a variety of more complex organic molecules, including heterocyclic compounds and dyes.

Role in Dye Chemistry and Related Chromophores

Substituted anilines, particularly those containing nitro groups and halogens, are important intermediates in the synthesis of azo dyes. The amine group of 4-bromo-3-iodo-2-nitroaniline can be diazotized to form a diazonium salt, which can then act as an electrophile in an azo coupling reaction with an electron-rich aromatic compound (the coupling component). The resulting azo compound will have an extended conjugated system, which is responsible for its color. The specific substituents on the aromatic rings will influence the exact color of the dye. The presence of the nitro group, a strong electron-withdrawing group, and the halogens can modulate the electronic properties of the resulting dye molecule, affecting its absorption spectrum and other properties.

Strategies for Carbon-Carbon Bond Formation

The presence of both bromine and iodine atoms on the aromatic ring of 4-bromo-3-iodo-2-nitroaniline opens up possibilities for carbon-carbon bond formation through various transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds can potentially allow for selective and sequential couplings.

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound. Generally, the reactivity of aryl halides in Suzuki couplings follows the order I > Br > Cl. This difference in reactivity could be exploited for the selective coupling at the iodine position of 4-bromo-3-iodo-2-nitroaniline, leaving the bromine atom intact for a subsequent coupling reaction. This stepwise approach allows for the controlled introduction of two different carbon-based substituents.

Heck Coupling: The Heck reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. Similar to the Suzuki coupling, the higher reactivity of the C-I bond compared to the C-Br bond could be utilized for selective olefination at the 3-position of the aniline ring.

These cross-coupling strategies provide a powerful tool for extending the carbon framework of the 4-bromo-3-iodo-2-nitroaniline scaffold, enabling the synthesis of a wide array of complex and highly functionalized molecules.

| Reaction | Catalyst | Reactants | Bond Formed |

| Suzuki Coupling | Palladium complex | Organoboron compound | C-C |

| Heck Coupling | Palladium complex | Alkene | C-C |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) utilizing Halogen Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is highly dependent on the nature of the halogen, generally following the order I > Br > Cl. encyclopedia.publibretexts.orgnih.gov This differential reactivity allows for the selective functionalization of polyhalogenated substrates like 4-bromo-3-iodo-2-nitroaniline.

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.govmasterorganicchemistry.com In the case of 4-bromo-3-iodo-2-nitroaniline, the carbon-iodine bond is expected to react preferentially with a boronic acid or its ester in the presence of a palladium catalyst and a base. This chemoselectivity enables the introduction of an aryl, vinyl, or alkyl group at the C3 position while leaving the C4-bromo substituent intact for subsequent transformations. The reaction is influenced by factors such as the choice of palladium catalyst, ligands, base, and solvent. For instance, electron-withdrawing groups, such as the nitro group present in the substrate, can enhance the rate of the Suzuki reaction. researchgate.net

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. sigmaaldrich.comresearchgate.net Similar to the Suzuki coupling, the greater reactivity of the C-I bond would direct the initial coupling to the C3 position of 4-bromo-3-iodo-2-nitroaniline. This would result in the formation of a 3-alkenyl-4-bromo-2-nitroaniline derivative. The remaining bromo group could then be subjected to a second Heck reaction under more forcing conditions or with a more active catalyst system to achieve disubstitution.

Sonogashira Coupling: This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. encyclopedia.puborganic-chemistry.org The well-established reactivity trend of aryl halides (I > Br) is particularly pronounced in Sonogashira couplings, allowing for highly selective alkynylation at the C3 position of 4-bromo-3-iodo-2-nitroaniline. libretexts.org This selective functionalization is valuable for the synthesis of internal alkynes that can serve as precursors to various cyclic and acyclic structures.

The following table summarizes the expected selective cross-coupling reactions on 4-bromo-3-iodo-2-nitroaniline.

| Reaction Type | Coupling Partner | Expected Site of Primary Reaction | Potential Product Class |

| Suzuki-Miyaura | R-B(OH)₂ | C3 (Iodo position) | 3-Aryl/vinyl/alkyl-4-bromo-2-nitroanilines |

| Heck | Alkene | C3 (Iodo position) | 3-Alkenyl-4-bromo-2-nitroanilines |

| Sonogashira | Terminal Alkyne | C3 (Iodo position) | 3-Alkynyl-4-bromo-2-nitroanilines |

Directed Ortho-Metalation and Related Methodologies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.govorganic-chemistry.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. researchgate.netorganic-chemistry.org The substituents on the 4-bromo-3-iodo-2-nitroaniline ring have varying directing abilities.

In principle, the amino group (or a protected form like an amide or carbamate) is a potent DMG. However, the acidic proton of the primary amine in 4-bromo-3-iodo-2-nitroaniline would be abstracted by the strong base before ortho-deprotonation could occur. Therefore, protection of the amino group is a prerequisite for a successful DoM strategy. Once protected (e.g., as a pivalamide (B147659) or carbamate), the directing effect would be exerted on the adjacent C5 position.

The nitro group is generally a poor DMG due to its electrophilic nature, which can lead to side reactions with organolithium reagents. The halogen atoms themselves can influence the acidity of adjacent protons, but they are not typically considered strong DMGs.

A plausible DoM strategy for a protected derivative of 4-bromo-3-iodo-2-nitroaniline would involve the following steps:

Protection of the amino group to form a directing group (e.g., -NHCOR).

Treatment with a strong base (e.g., n-butyllithium or s-butyllithium) to effect deprotonation at the C5 position, which is ortho to the directing group.

Quenching the resulting aryllithium intermediate with an electrophile (E+) to introduce a new substituent at C5.

This methodology allows for the introduction of a wide range of functional groups at a position that is not readily accessible through classical electrophilic aromatic substitution.

Synthesis of Complex Molecular Architectures and Scaffolds

The strategic placement of reactive functional groups makes 4-bromo-3-iodo-2-nitroaniline a valuable starting material for the construction of more complex molecular frameworks, including multi-ring systems and intermediates for advanced materials.

Construction of Multi-ring Systems

The functional groups on 4-bromo-3-iodo-2-nitroaniline can be manipulated to facilitate the synthesis of various heterocyclic systems.

Benzimidazoles: Benzimidazoles are a class of heterocycles with significant biological activity. nih.gov A common synthetic route involves the reductive cyclization of o-nitroanilines with aldehydes or carboxylic acids. researchgate.net Starting from 4-bromo-3-iodo-2-nitroaniline, a two-step sequence can be envisioned for the synthesis of substituted benzimidazoles. First, a cross-coupling reaction, for example a Suzuki coupling, could be performed at the C3 position to introduce a desired substituent. The resulting 3-substituted-4-bromo-2-nitroaniline could then undergo reductive cyclization. This involves the reduction of the nitro group to an amine, followed by condensation with an aldehyde or carboxylic acid to form the imidazole (B134444) ring. This approach would lead to the formation of 4-bromo-5-substituted-benzimidazoles, which could be further functionalized at the bromine site.

Carbazoles: Carbazoles are another important class of nitrogen-containing heterocycles found in many natural products and functional materials. organic-chemistry.org One synthetic strategy for carbazoles involves the palladium-catalyzed intramolecular C-H arylation of N,N-diarylamines. nih.gov 4-Bromo-3-iodo-2-nitroaniline could serve as a precursor in a multi-step synthesis of carbazoles. For instance, the amino group could be arylated with a suitable aryl partner, and the halogen atoms could be used to build up a biphenyl (B1667301) linkage through sequential cross-coupling reactions. Subsequent reductive cyclization of the nitro group could then be employed to form the carbazole (B46965) ring system.

Role in the Synthesis of Intermediates for Advanced Materials (excluding specific physical properties)

The highly functionalized nature of 4-bromo-3-iodo-2-nitroaniline makes it an attractive building block for the synthesis of intermediates for advanced materials. The ability to selectively introduce different functional groups at the C3 and C4 positions through sequential cross-coupling reactions allows for the creation of tailored molecular structures.

For example, the introduction of conjugated aryl or alkynyl groups via Suzuki and Sonogashira reactions can lead to the formation of extended π-systems. These types of molecules are often precursors to organic electronic materials. The nitro and amino groups can also be chemically modified to tune the electronic properties of the final molecule or to provide sites for polymerization. By carefully choosing the coupling partners and reaction sequences, a diverse library of complex organic molecules can be synthesized from this versatile starting material, paving the way for the development of new functional materials.

Future Research Directions and Unexplored Avenues for 4 Bromo 3 Iodo 2 Nitroaniline

Development of Highly Stereoselective and Regioselective Synthetic Routes

A primary challenge in the synthesis of polysubstituted anilines, including 4-bromo-3-iodo-2-nitroaniline, is the precise control over the spatial arrangement of functional groups. Future research should prioritize the development of synthetic methodologies that offer high levels of stereoselectivity and regioselectivity. The exploration of cascade reactions and one-pot syntheses could provide efficient pathways to complex steroidal polysubstituted anilines from simple precursors. nih.gov The inherent ortho-/para-directing nature of the amino group often complicates the synthesis of meta-substituted anilines, making the development of novel strategies to access these isomers a significant area of interest. beilstein-journals.org

Key areas for investigation include:

Chiral Catalysis: The use of chiral catalysts to induce asymmetry in reactions involving 4-bromo-3-iodo-2-nitroaniline could lead to the synthesis of enantiomerically pure compounds with potential applications in medicinal chemistry and materials science.

Directing Groups: Employing temporary directing groups to guide the introduction of substituents to specific positions on the aromatic ring would enhance regiocontrol.

Flow Chemistry: Transferring synthetic processes from batch to continuous flow has the potential to improve reaction efficiency, safety, and scalability. researchgate.netacs.org

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantage |

| Asymmetric Catalysis | Access to enantiopure compounds |

| Directing Group-Assisted Synthesis | Precise control of substituent placement |

| Multi-component Reactions | Increased synthetic efficiency |

| Flow Chemistry | Improved safety and scalability |

Investigation of Novel Catalytic Systems for Transformations

The distinct reactivity of the bromo, iodo, and nitro groups offers a wide scope for selective functionalization through various catalytic systems. Future work should focus on discovering and optimizing catalysts that can selectively target one functional group in the presence of others. For instance, palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and their application to 4-bromo-3-iodo-2-nitroaniline could be further explored. acs.org

Promising avenues for research include:

Chemoselective Catalysis: Developing catalysts that can differentiate between the C-Br and C-I bonds is crucial for the stepwise and selective introduction of different functionalities. The selective hydrogenation of the nitro group without affecting the halogen substituents is another significant challenge that warrants investigation. researchgate.netacs.org

Photocatalysis and Electrocatalysis: These emerging fields offer mild and sustainable alternatives to traditional catalytic methods and could enable novel transformations of 4-bromo-3-iodo-2-nitroaniline. The electrochemical oxidation of anilines, for example, provides a valuable route for synthesizing and modifying a range of useful molecules. researchgate.net

Nanocatalysis: The use of well-defined nanoparticles as catalysts can offer high activity and selectivity. For instance, palladium nanoparticles have shown high selectivity in the hydrogenation of halogenated nitrobenzenes. acs.org

The table below highlights different catalytic approaches and their potential applications:

| Catalytic System | Target Transformation |

| Palladium Complexes | Cross-coupling reactions at C-Br or C-I bonds |

| Platinum-Vanadium/Carbon | Selective hydrogenation of the nitro group |

| Raney Cobalt | Selective hydrogenation of the nitro group |

| Molybdenum Nitride | Hydrogenation of halogenated nitroaromatics |

Advanced Mechanistic Studies using Ultrafast Spectroscopy or Isotopic Labeling

A fundamental understanding of the reaction mechanisms involving 4-bromo-3-iodo-2-nitroaniline is essential for optimizing existing synthetic methods and for the rational design of new reactions. Advanced analytical techniques can provide unprecedented insights into the intricate details of chemical transformations. rsc.org

Future mechanistic investigations could employ:

Ultrafast Spectroscopy: Time-resolved spectroscopic techniques can be used to directly observe the formation and decay of transient intermediates and transition states, providing a detailed picture of the reaction dynamics.

Isotopic Labeling: By selectively replacing atoms in the 4-bromo-3-iodo-2-nitroaniline molecule with their heavier isotopes, it is possible to trace their fate throughout a chemical reaction, thereby elucidating the reaction pathway.

Computational Chemistry: Density Functional Theory (DFT) calculations can be a powerful tool to complement experimental studies by providing theoretical insights into reaction mechanisms and the relative energies of different intermediates and transition states. researchgate.net

Exploration of its Role in Supramolecular Chemistry and Crystal Engineering

The presence of hydrogen bond donors (the amine group) and halogen bond donors (the bromine and iodine atoms) makes 4-bromo-3-iodo-2-nitroaniline an attractive building block for the construction of novel supramolecular assemblies. nih.govacs.organu.edu.au The study of intermolecular interactions is fundamental to crystal engineering, which aims to design and synthesize solid-state materials with desired properties. hhu.de

Future research in this area could focus on:

Co-crystal Formation: By combining 4-bromo-3-iodo-2-nitroaniline with other molecules (co-formers) that can participate in hydrogen or halogen bonding, it may be possible to create new co-crystals with unique physical and chemical properties. nih.gov The balance and hierarchy of these non-covalent interactions play a crucial role in determining the final crystal structure. nih.govjyu.fi

Halogen Bonding: The ability of the iodine and bromine atoms to act as halogen bond donors can be exploited to direct the assembly of molecules in the solid state. The strength of these interactions can be tuned by varying the halogen atom and the nature of the halogen bond acceptor. researchgate.netnih.gov

Polymorphism: Investigating the different crystalline forms (polymorphs) of 4-bromo-3-iodo-2-nitroaniline and its derivatives is important, as different polymorphs can exhibit distinct properties such as solubility and stability.

The following table summarizes the key intermolecular interactions and their potential applications in crystal engineering:

| Interaction | Potential Application |

| N-H···N Hydrogen Bond | Formation of predictable supramolecular synthons |

| C-I···N Halogen Bond | Directional control of molecular assembly |

| C-Br···N Halogen Bond | Tuning of crystal packing and properties |

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning and Reactivity Prediction

Future applications of AI and ML in the context of 4-bromo-3-iodo-2-nitroaniline include:

Retrosynthetic Analysis: AI-powered platforms can analyze the structure of a target molecule and propose a series of reactions to synthesize it from simpler starting materials. nih.gov This can significantly accelerate the process of discovering new synthetic routes to derivatives of 4-bromo-3-iodo-2-nitroaniline.

Reactivity Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the reactivity of 4-bromo-3-iodo-2-nitroaniline under various conditions. researchgate.netcmu.edu This predictive capability can help chemists to prioritize experiments and avoid unproductive reaction pathways. The development of ML models with high generalization capability is crucial for accurately predicting chemical reaction yields. researchgate.net

De Novo Design: AI algorithms can be used to design novel molecules with desired properties, and then propose synthetic routes to access them. This could lead to the discovery of new derivatives of 4-bromo-3-iodo-2-nitroaniline with enhanced biological activity or material properties.

The integration of AI and ML with automated synthesis platforms has the potential to create fully autonomous systems for chemical discovery and development. appliedclinicaltrialsonline.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-3-iodo-2-nitroaniline, and how can reaction conditions be optimized?

- Methodology : The synthesis of bromo-nitroaniline derivatives typically involves sequential halogenation and nitration of aniline precursors. For example, nitration of 3-iodoaniline followed by bromination at the para position could yield the target compound. Optimization may include adjusting reaction temperature (e.g., 0–5°C for nitration to minimize byproducts) and using catalysts like sulfuric acid for nitration or FeBr₃ for bromination . Solvent choice (e.g., acetic acid or dichloromethane) and stoichiometric ratios of reagents (e.g., HNO₃ or Br₂) should be systematically varied to maximize yield .

Q. How can 4-Bromo-3-iodo-2-nitroaniline be effectively purified?

- Methodology : Recrystallization using polar aprotic solvents (e.g., ethanol-water mixtures) is commonly employed for nitroaniline derivatives. Column chromatography with silica gel and a hexane/ethyl acetate gradient can resolve halogenated byproducts. Pre-purification via acid-base extraction (using dilute HCl to protonate the amine group) may isolate the compound from unreacted starting materials .

Q. What spectroscopic techniques are recommended for characterizing 4-Bromo-3-iodo-2-nitroaniline?

- Methodology :

- NMR : ¹H and ¹³C NMR can confirm substitution patterns (e.g., distinguishing bromo and iodo substituents via coupling constants and chemical shifts). Aromatic protons adjacent to nitro groups typically deshield to δ 8.0–8.5 ppm .

- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (expected m/z ~356.8 for C₆H₄BrIN₂O₂) and isotopic patterns (Br/I signatures) .

- IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and NH₂ bending (~1620 cm⁻¹) bands confirm functional groups .

Advanced Research Questions

Q. How can contradictions in NMR data between experimental results and computational predictions be resolved?

- Methodology : Discrepancies often arise from solvent effects or conformational dynamics. Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra in the same solvent (e.g., DMSO-d₆). Compare experimental coupling constants (e.g., J values for adjacent protons) with computed values to identify misassignments. Cross-validate with 2D NMR (COSY, HSQC) .

Q. What strategies mitigate halogen exchange during the synthesis of 4-Bromo-3-iodo-2-nitroaniline?

- Methodology : Halogen scrambling is common in polyhalogenated aromatics. Use milder brominating agents (e.g., NBS instead of Br₂) to reduce electrophilic substitution at iodine positions. Monitor reactions via TLC or in situ Raman spectroscopy to detect early-stage exchange. Post-synthesis, employ halogen-specific purification (e.g., AgNO₃-treated silica to trap iodide byproducts) .

Q. How does the electronic structure of 4-Bromo-3-iodo-2-nitroaniline influence its reactivity in cross-coupling reactions?

- Methodology : The nitro group is a strong electron-withdrawing group, activating the ring for nucleophilic substitution at the bromo position. Iodine’s polarizability enhances leaving-group ability in Suzuki-Miyaura couplings. Use DFT calculations to map electrostatic potential surfaces and identify reactive sites. Experimental validation: React with Pd(PPh₃)₄ and arylboronic acids under inert conditions .

Q. What computational approaches predict the crystallographic and electronic properties of 4-Bromo-3-iodo-2-nitroaniline?

- Methodology : Perform single-crystal X-ray diffraction to determine lattice parameters. Compare with simulated structures from software like Mercury or VESTA. For electronic properties, use time-dependent DFT (TD-DFT) to model UV-Vis absorption spectra, focusing on charge-transfer transitions between nitro and halogen groups .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.